Trimeric Architecture: Molecular Weight and Physicochemical Differentiation from Cornusiin A and B
Cornusiin C is a trimeric ellagitannin, whereas Cornusiin A is dimeric and Cornusiin B is monomeric [1]. This oligomerization difference yields a molecular weight for Cornusiin C of 2339.6 g/mol (C₁₀₂H₇₄O₆₅), which is approximately 1.5-fold greater than the dimeric Cornusiin A (1570.2 g/mol, C₆₈H₅₀O₄₄) and approximately 2.2-fold greater than monomeric Cornusiin B (1086.1 g/mol, C₄₈H₃₀O₃₀) [1][2]. The valoneoyl group orientation in Cornusiin C has been specifically established through chemical and spectroscopic analysis, distinguishing it from related trimeric tannins such as rugosin G and nilotinin T1 [1].
| Evidence Dimension | Molecular weight and oligomerization state |
|---|---|
| Target Compound Data | 2339.6 g/mol, trimeric ellagitannin, C₁₀₂H₇₄O₆₅ |
| Comparator Or Baseline | Cornusiin A: 1570.2 g/mol (dimeric, C₆₈H₅₀O₄₄); Cornusiin B: 1086.1 g/mol (monomeric, C₄₈H₃₀O₃₀) |
| Quantified Difference | MW difference: +769.4 g/mol vs Cornusiin A; +1253.5 g/mol vs Cornusiin B |
| Conditions | Structural characterization via NMR, MS, and chemical degradation |
Why This Matters
This trimeric architecture fundamentally alters physicochemical properties (XLogP 2.8, TPSA 1090 Ų, 36 H-bond donors, 65 H-bond acceptors [3]), which directly impacts solubility, membrane permeability, and analytical behavior in chromatographic separations—critical considerations for procurement decisions in natural product isolation and pharmacological studies.
- [1] Hatano T, Ogawa N, Kira R, Yasuhara T, Okuda T. Tannins of cornaceous plants. I. Cornusiins A, B and C, dimeric monomeric and trimeric hydrolyzable tannins from Cornus officinalis, and orientation of valoneoyl group in related tannins. Chem Pharm Bull. 1989;37(8):2083-2090. View Source
- [2] PLANTaeDB. Cornusiin A: Molecular Properties. PLANTae Natural Products Database. View Source
- [3] BaseChem. Cornusiin C: Calculated Chemical Properties (XLogP, TPSA, H-Bond Counts). BaseChem Chemical Database. View Source
